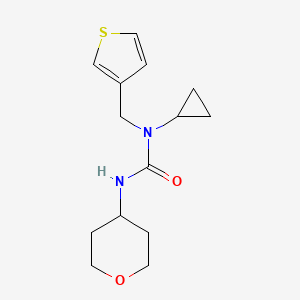

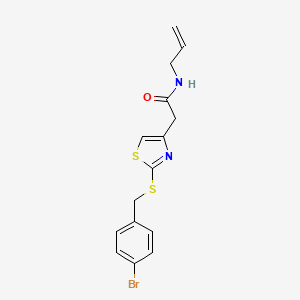

![molecular formula C13H17N3OS B2690190 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol CAS No. 232263-28-4](/img/structure/B2690190.png)

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol is a biochemical compound used for proteomics research . It has a molecular formula of C13H17N3OS and a molecular weight of 263.36 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation .Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of new pyridine derivatives, including structures related to "2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol," have shown variable and modest activity against investigated strains of bacteria and fungi. For instance, a study reported the preparation of amide derivatives through condensation reactions, which then underwent antimicrobial screening, demonstrating some efficacy against microbial targets (Patel, Agravat, & Shaikh, 2011). Similar research endeavors have aimed at developing compounds with enhanced antimicrobial properties through various synthetic routes, indicating a broad interest in exploiting these chemical frameworks for potential therapeutic uses (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antifungal Applications

Research into benzothiazole derivatives has also extended to their antifungal capabilities. Some studies have focused on synthesizing new derivatives and evaluating their efficacy against fungal species, suggesting these compounds may serve as leads for the development of novel antifungal agents. For example, the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole from cyanuric chloride has been explored for antimicrobial activity, including antifungal effects, showing promising results against various strains (Padalkar et al., 2014).

Synthesis and Characterization

The chemical synthesis of "this compound" derivatives involves complex reactions, with studies detailing the preparation of these compounds through various methodologies. These synthetic routes not only expand the chemical library of benzothiazole derivatives but also explore their structural, photophysical, and antimicrobial properties. For instance, the synthesis, characterization, and biological evaluation of novel piperazine derivatives emphasize the importance of detailed chemical analysis in understanding the potential applications of these compounds (Al-Soud et al., 2010).

Mechanism of Action

While the specific mechanism of action for 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol is not mentioned in the search results, benzothiazole derivatives have been found to exhibit various biological activities. For instance, some benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Properties

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZHIBRCDRYHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

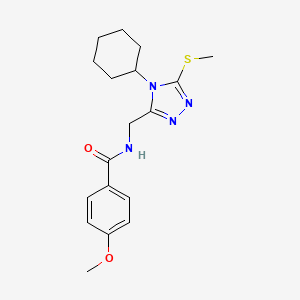

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)

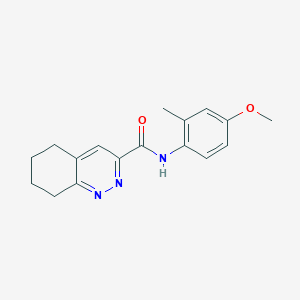

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)

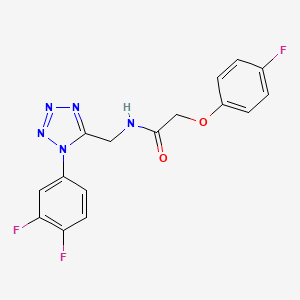

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2690111.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2690116.png)

![4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690117.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)